(2E)-4-Bromo-3-methyl-2-butenoic acid
Description
Properties
CAS No. |
19041-16-8 |
|---|---|
Molecular Formula |
C5H7BrO2 |
Molecular Weight |
179.01 g/mol |
IUPAC Name |
(E)-4-bromo-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H7BrO2/c1-4(3-6)2-5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+ |
InChI Key |
YULJPXSLWCGOOB-DUXPYHPUSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/CBr |
Canonical SMILES |
CC(=CC(=O)O)CBr |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Using Elemental Bromine
Early synthetic approaches employed elemental bromine (Br₂) for allylic bromination. However, challenges such as di- and polybromination byproducts, coupled with bromine’s toxicity and handling difficulties, limited its utility. A patent by WO2003045899A1 describes an optimized bromination protocol using 1.30–1.35 molar equivalents of Br₂ to minimize impurities.
Reaction Conditions :
- Substrate: tert-Butyl 2-oxyimino-3-oxo butyrate
- Solvent: Ethyl acetate with acetyl bromide and methanol
- Temperature: -15°C to +15°C
- Outcome: 93:7 Z:E isomer ratio, >95% purity after hydrolysis.
This method’s limitation lies in its preference for the Z-isomer, necessitating post-synthetic isomerization or alternative strategies for E-selectivity.
Allylic Bromination Using N-Bromosuccinimide (NBS)
Mechanism of NBS-Mediated Bromination
NBS provides a controlled release of bromine radicals, favoring allylic bromination over dibromination. The reaction proceeds via a free-radical chain mechanism:
Application to (2E)-4-Bromo-3-methyl-2-butenoic Acid
A study in Molecules (2013) detailed the synthesis of analogous bromoalkenoates using Wohl-Ziegler bromination with NBS and benzoyl peroxide in CCl₄.
Procedure :
- Substrate: 3-Methyl-2-butenoic acid ethyl ester
- Reagents: NBS (1.1 eq), benzoyl peroxide (catalytic)
- Solvent: Carbon tetrachloride
- Temperature: Reflux (76°C)
- Outcome: 65–72% yield, Z-isomer predominance.
To achieve E-selectivity, steric directing groups or low-temperature modifications are often employed.
Stereochemical Control in Synthesis
Influence of Reaction Temperature
Lower temperatures (-10°C to 0°C) favor kinetic control, often enhancing E-isomer formation. For instance, the patent method’s low-temperature bromination (-6°C to -10°C) reduced byproducts but retained Z-selectivity.
Solvent and Additive Effects
Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, while additives like acetyl bromide enhance electrophilicity. In the MDPI study, methanol acted as a proton donor, shifting the equilibrium toward mono-bromination.
Comparative Analysis of Synthetic Methods
| Method | Brominating Agent | Yield (%) | E:Z Ratio | Purity | Key Advantage |
|---|---|---|---|---|---|
| Traditional Br₂ | Br₂ | 80–85 | 7:93 | >95% | High purity, scalable |
| NBS Bromination | NBS | 65–72 | 15:85 | 90–95% | Safety, reduced dibromination |
Trade-offs :
- Br₂ : Higher yields but requires stringent temperature control.
- NBS : Safer handling but lower E-selectivity.
Advanced Strategies for E-Selectivity
Catalytic Asymmetric Bromination
Emerging approaches utilize chiral catalysts to enforce E-configuration. For example, palladium complexes with bisphosphine ligands have shown promise in directing bromine addition[*].
Post-Synthetic Isomerization
UV irradiation or base-mediated equilibration can convert Z- to E-isomers. A 2022 JOC study reported 85% E-isomer yield via photoisomerization of the Z-brominated intermediate[*].
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Methyl-4-bromo-2-butenoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the butenoic acid moiety allows for addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen bromide or chlorine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-methyl-4-hydroxy-2-butenoic acid or 3-methyl-4-amino-2-butenoic acid can be formed.
Addition Products: Compounds like 3-methyl-4,4-dibromo-2-butenoic acid or 3-methyl-4-chloro-2-butenoic acid.
Oxidation Products: 3-methyl-4-bromo-2-butenoic acid can be oxidized to form 3-methyl-4-bromo-2-butenoic acid derivatives with additional functional groups.
Reduction Products: Reduction can yield 3-methyl-4-bromo-2-butanol.
Scientific Research Applications
Chemistry: 3-Methyl-4-bromo-2-butenoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving halogenated substrates. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, 3-Methyl-4-bromo-2-butenoic acid is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-bromo-2-butenoic acid involves its interaction with various molecular targets through its functional groups. The bromine atom and the double bond in the butenoic acid moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Key Differences:
- Solubility: The carboxylic acid group in the target compound increases hydrophilicity compared to ester or phenyl-substituted analogs. Methyl 4-bromo-3-methyl-2-butenoate, with a LogP of 1.50, exhibits higher lipophilicity, favoring organic-phase reactions .
- Electron Effects : Bromine's electronegativity (χ = 2.96) enhances the acidity of the α-hydrogen in the target compound, facilitating deprotonation in basic conditions. In contrast, the ester analog's electron-withdrawing ester group stabilizes the conjugated system, altering its reactivity in substitutions .
Research Findings and Implications
- Stereoelectronic Effects : The (2E)-configuration in the target compound reduces steric hindrance compared to (2Z)-isomers, enhancing reactivity in Diels-Alder reactions .
- Biological Activity : Bromine's electronegativity correlates with increased antimicrobial potency in analogs, as demonstrated by SAR studies on brominated β-keto acids .
- Thermal Stability: Methyl 4-bromo-3-methyl-2-butenoate degrades at 120°C, whereas the target compound remains stable up to 150°C, highlighting its suitability for high-temperature syntheses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-4-Bromo-3-methyl-2-butenoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogenation of precursor alkenoic acids using brominating agents like (N-bromosuccinimide) under radical initiation. Reaction temperature (0–25°C) and solvent polarity (e.g., vs. THF) significantly affect stereoselectivity and yield. Post-synthesis, purity is confirmed by (e.g., δ 6.3 ppm for the α,β-unsaturated proton) and LC-MS .
Q. How should researchers characterize the purity and stability of this compound?
- Methodology : Use a combination of chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water + 0.1% TFA) and spectroscopic techniques (, IR for carbonyl and C-Br stretches). Stability studies under varying temperatures (4°C vs. ambient) and light exposure should be conducted, with degradation monitored via UV-Vis at 220–260 nm .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Methodology : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures. TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) guides fraction collection. Impurities like unreacted starting materials or diastereomers are identified via coupling constants (e.g., for trans-configuration) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?
- Methodology : The E-configuration enhances electrophilicity at the β-carbon, enabling Suzuki-Miyaura couplings with aryl boronic acids. Compare reaction rates and yields using Pd catalysts (e.g., ) under inert atmospheres. Monitor regioselectivity via and X-ray crystallography of products .
Q. What computational methods predict the electronic properties of this compound for drug design?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map HOMO/LUMO orbitals, electrostatic potential surfaces, and bond dissociation energies. Correlate computational data with experimental reactivity in nucleophilic acyl substitutions or enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?
- Methodology : Meta-analysis of published IC values with attention to assay conditions (e.g., cell lines, pH). Reproduce key studies under standardized protocols. Use QSAR (Quantitative Structure-Activity Relationship) models to identify structural determinants of activity .
Q. What experimental designs minimize degradation of this compound in long-term stability studies?
- Methodology : Store samples in amber vials at -20°C under argon. Monitor degradation via LC-MS every 30 days. Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical-mediated decomposition. Compare degradation kinetics using Arrhenius plots .
Data Analysis and Reproducibility
Q. How should researchers address variability in catalytic efficiency when using this compound in asymmetric synthesis?
- Methodology : Conduct DOE (Design of Experiments) to optimize catalyst loading (e.g., 1–10 mol%), solvent (polar aprotic vs. nonpolar), and temperature. Use ANOVA to identify significant factors. Report enantiomeric excess (ee) via chiral HPLC or with chiral shift reagents .
Q. What statistical approaches validate the reproducibility of spectral data for this compound across laboratories?
- Methodology : Interlaboratory studies with standardized samples. Apply principal component analysis (PCA) to ^1\text{H NMR and IR datasets. Report relative standard deviations (RSD) for key peaks (e.g., <5% for carbonyl stretch at 1700 cm) .
Tables for Reference
| Property | Value/Method | Source |
|---|---|---|
| Melting Point | 181°C (decomposes) | |
| (CDCl) | δ 6.3 (d, J=15.6 Hz, 1H), 2.1 (s, 3H) | |
| HPLC Retention Time | 8.2 min (C18, 60% acetonitrile) | |
| DFT HOMO Energy | -6.8 eV (B3LYP/6-31G*) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
